molecular formula C10H8F4O2 B2416391 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid CAS No. 2383659-72-9

2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B2416391
CAS No.: 2383659-72-9
M. Wt: 236.166
InChI Key: LHWQZJDNYMXRFW-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C10H8F4O2. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which impart unique chemical properties. It is commonly used in various scientific research applications due to its distinctive reactivity and stability.

Scientific Research Applications

2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Preparation Methods

The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of fluorine atoms into the aromatic ring.

    Methylation: Addition of a methyl group to the aromatic ring.

    Trifluoromethylation: Introduction of a trifluoromethyl group.

    Acetic Acid Formation: Conversion of the intermediate compound into the final acetic acid derivative.

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and precise reaction times.

Chemical Reactions Analysis

2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid is unique due to its specific substitution pattern and the presence of both fluoro and trifluoromethyl groups. Similar compounds include:

  • 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid
  • 3-Fluoro-4-(trifluoromethyl)phenylacetic acid
  • 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid

These compounds share some structural similarities but differ in their specific substitution patterns and resulting chemical properties.

Properties

IUPAC Name

2-[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-5-2-7(10(12,13)14)3-6(9(5)11)4-8(15)16/h2-3H,4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWQZJDNYMXRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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